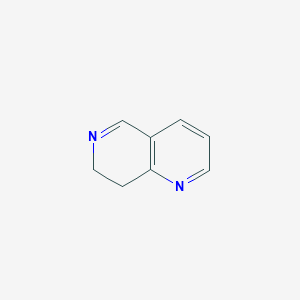
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a formyl group and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Protection with tert-Butyldimethylsilyl Group: The hydroxyl group on the pyrrolidine ring can be protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyldimethylsilyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or tetrabutylammonium fluoride.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxyl derivative.
Substitution: Free hydroxyl pyrrolidine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science:
Catalysis: Used in the development of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyl group can protect reactive hydroxyl groups during chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2S,4R)-4-hydroxy-2-formylpyrrolidine-1-carboxylate: Lacks the tert-butyldimethylsilyl protection.
tert-Butyl (2S,4R)-4-((trimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate: Uses a different silyl protecting group.
Uniqueness
Structural Features: The combination of the tert-butyldimethylsilyl ether and formyl group on the pyrrolidine ring is unique and offers specific reactivity patterns.
Reactivity: The presence of the tert-butyldimethylsilyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C16H31NO4Si |
|---|---|
Peso molecular |
329.51 g/mol |
Nombre IUPAC |
tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3/t12-,13+/m0/s1 |
Clave InChI |
FUDKXBTUIHSMIL-QWHCGFSZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)


![Ethyl 2-[(2,2-diethoxyethyl)amino]acetate](/img/structure/B8583010.png)
![6-(4-Fluorophenyl)-4-phenoxypyrido[3,2-d]pyrimidine](/img/structure/B8583012.png)








